1-Acetyl-4-(aminomethyl)piperidine-4-carboxylic acid
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Overview
Description
1-Acetyl-4-(aminomethyl)piperidine-4-carboxylic acid is a compound that belongs to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-Acetyl-4-(aminomethyl)piperidine-4-carboxylic acid involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The process typically involves the cyclization and functionalization of unsaturated intermediates . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Acetyl-4-(aminomethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts for hydrogenation and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Acetyl-4-(aminomethyl)piperidine-4-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, piperidine derivatives are explored for their potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties . The compound’s versatility makes it valuable in various industrial applications, such as the development of new drugs and materials .
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(aminomethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, which can influence various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Acetyl-4-(aminomethyl)piperidine-4-carboxylic acid can be compared to other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share the piperidine moiety but differ in their specific structures and biological activities. The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties .
Properties
Molecular Formula |
C9H16N2O3 |
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Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-acetyl-4-(aminomethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c1-7(12)11-4-2-9(6-10,3-5-11)8(13)14/h2-6,10H2,1H3,(H,13,14) |
InChI Key |
IFBMTLZCMRBNQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)(CN)C(=O)O |
Origin of Product |
United States |
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